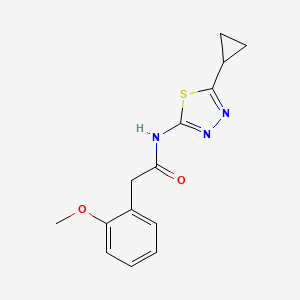
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide, also known as CTAP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAP is a synthetic compound that belongs to the class of thiadiazole derivatives. It has been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anti-tumor effects.
Mécanisme D'action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide may act on the opioid system by binding to the mu-opioid receptor. This binding leads to the activation of the receptor, resulting in the inhibition of pain signals. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide may also act on the immune system by reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of pain and inflammation. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide has also been found to inhibit the growth and proliferation of cancer cells. Additionally, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide has been found to have a good safety profile, with no significant adverse effects reported in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide has also been found to have a good safety profile, making it suitable for further research. However, there are some limitations to using N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide in lab experiments. Its mechanism of action is not fully understood, which may limit its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide.
Orientations Futures
There are several future directions for research on N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective and targeted therapies. Another area of research is to investigate the potential of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide as a therapeutic agent for other conditions, such as neuropathic pain and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide. Overall, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide involves the reaction of 2-(2-methoxyphenyl)acetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then cyclized with cyclopropylcarbonyl chloride to yield N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide. The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide has been optimized to produce high yields and purity, making it a suitable candidate for further research.
Applications De Recherche Scientifique
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic effects in animal models of pain, including thermal and mechanical pain. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide has been found to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-19-11-5-3-2-4-10(11)8-12(18)15-14-17-16-13(20-14)9-6-7-9/h2-5,9H,6-8H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKACNNWNPYLWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=NN=C(S2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142963.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5142977.png)
![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5142986.png)
![N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5142989.png)
![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)
![2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5143010.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5143018.png)
![1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine](/img/structure/B5143024.png)
![4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5143030.png)
![4-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5143038.png)
![5,6-dichloro-2-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5143046.png)
![4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5143060.png)

![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5143068.png)